REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][CH2:11][Cl:12])[CH:6]=[CH:5][N:4]=1.[OH-].[NH4+].[CH:15](O)=[O:16]>>[CH:15]([NH:1][CH2:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][CH2:11][Cl:12])[CH:6]=[CH:5][N:4]=1)=[O:16] |f:1.2|
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Name
|
|
Quantity
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0.47 g
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Type
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reactant
|
Smiles
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NCC1=NC=CC(=C1)CCCCl
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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C(=O)O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
cooled to 0°
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Type
|
EXTRACTION
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Details
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Extraction with methylene chloride (4×10 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
drying over sodium sulfate and evaporation
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)NCC1=NC=CC(=C1)CCCCl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |